molecular formula C22H19N3O2 B12567214 2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 219557-35-4

2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12567214
CAS No.: 219557-35-4
M. Wt: 357.4 g/mol
InChI Key: FRCYWXMISILKHT-UHFFFAOYSA-N
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Description

2-[3-(4’-Methyl[2,2’-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the family of bipyridines. Bipyridines are heterocyclic compounds that consist of two pyridine rings connected by a single bond. This particular compound features a methyl group attached to one of the bipyridine rings and a propyl chain linking it to an isoindole dione structure. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4’-Methyl[2,2’-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the bipyridine core. One common method involves the coupling of pyridine derivatives in the presence of a catalyst. For example, the Suzuki coupling reaction can be used to link two pyridine rings, followed by functionalization to introduce the methyl group and the propyl chain .

The isoindole dione structure can be synthesized separately through a series of reactions, including cyclization and oxidation steps. The final step involves the coupling of the bipyridine and isoindole dione structures under specific reaction conditions, such as the use of a strong base and an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and reproducible production on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4’-Methyl[2,2’-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

2-[3-(4’-Methyl[2,2’-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4’-Methyl[2,2’-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with metal centers. These complexes can participate in various chemical reactions, including redox processes and catalytic cycles. The isoindole dione structure may also contribute to the compound’s reactivity by providing additional sites for interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4’-Methyl[2,2’-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the isoindole dione structure. These features enhance its ability to form stable complexes with metal ions and provide additional functional groups for chemical modification. This makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

219557-35-4

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-[3-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propyl]isoindole-1,3-dione

InChI

InChI=1S/C22H19N3O2/c1-15-8-10-23-19(13-15)20-14-16(9-11-24-20)5-4-12-25-21(26)17-6-2-3-7-18(17)22(25)27/h2-3,6-11,13-14H,4-5,12H2,1H3

InChI Key

FRCYWXMISILKHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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